molecular formula C7H12Cl2N2S B2440962 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride CAS No. 2551119-82-3

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride

Cat. No.: B2440962
CAS No.: 2551119-82-3
M. Wt: 227.15
InChI Key: HDSGZTOPKHSPAF-UHFFFAOYSA-N
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Description

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other bioactive molecules.

Scientific Research Applications

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study and application of this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves starting with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its pharmacological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-5-9-6-4-8-3-2-7(6)10-5;;/h8H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSGZTOPKHSPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551119-82-3
Record name 2-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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